molecular formula C10H6BrN3O2 B13134920 6-Bromo-4-nitro-2,2'-bipyridine CAS No. 221247-30-9

6-Bromo-4-nitro-2,2'-bipyridine

Cat. No.: B13134920
CAS No.: 221247-30-9
M. Wt: 280.08 g/mol
InChI Key: LIEAFWYNWFUVGX-UHFFFAOYSA-N
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Description

6-Bromo-4-nitro-2,2'-bipyridine (CAS 221247-30-9) is a specialized heteroaromatic compound that serves as a versatile synthetic intermediate in advanced research and development. Its molecular structure incorporates both a bromo and a nitro functional group on a 2,2'-bipyridine scaffold, making it a valuable precursor for constructing complex ligands and supramolecular architectures . This compound is particularly useful in coordination chemistry and materials science, where it can be utilized to create novel terpyridine ligands for the synthesis of homoleptic and heteroleptic ruthenium(II) and iron(II) complexes . Such complexes are of significant interest due to their unique electrochemical and photophysical properties, with applications in the development of sensors, catalysts, and molecular devices . The strong coordination of bipyridine products to metal centers is a fundamental characteristic that drives their utility in these diverse fields . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

221247-30-9

Molecular Formula

C10H6BrN3O2

Molecular Weight

280.08 g/mol

IUPAC Name

2-bromo-4-nitro-6-pyridin-2-ylpyridine

InChI

InChI=1S/C10H6BrN3O2/c11-10-6-7(14(15)16)5-9(13-10)8-3-1-2-4-12-8/h1-6H

InChI Key

LIEAFWYNWFUVGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

The Enduring Significance of Bipyridine Derivatives

Bipyridine derivatives are a class of heterocyclic compounds that have garnered substantial interest as versatile building blocks in both organic synthesis and materials science. mdpi.compreprints.org Their utility stems from the 2,2'-bipyridine (B1663995) core, a robust chelating ligand that readily forms stable complexes with a wide array of metal ions. wikipedia.orgresearchgate.net This coordinating ability is fundamental to their application in catalysis, where they can enhance reaction rates and selectivity. researchgate.netchemscene.com

In the field of materials science, bipyridine-based compounds are integral to the creation of advanced materials, including photosensitizers, conductive polymers, and supramolecular architectures. mdpi.comresearchgate.net The electronic properties of these materials can be finely tuned by introducing various functional groups to the bipyridine backbone, a feature that has propelled their use in the development of sensors and components for solar cells. ontosight.ai The structural rigidity and planarity of the bipyridine system also contribute to the formation of well-ordered molecular assemblies.

Beyond these applications, bipyridine derivatives are significant in pharmaceutical research and chemical biology. Certain derivatives have been investigated for their potential as therapeutic agents, owing to their capacity to interact with biological targets such as DNA and enzymes. wikipedia.orgontosight.ai The adaptability of the bipyridine scaffold allows for the systematic modification of its structure to optimize these interactions.

The Influence of Halogen and Nitro Substituents

The introduction of halogen and nitro substituents onto the bipyridine framework dramatically expands its chemical versatility. Halogen atoms, such as bromine, serve as valuable synthetic handles for cross-coupling reactions like the Suzuki, Stille, and Negishi couplings. mdpi.comnih.gov These reactions enable the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler bipyridine precursors. researchgate.net The position of the halogen substituent is crucial, influencing its reactivity and the steric environment around the coordination site. mdpi.com

Nitro groups, on the other hand, are powerful electron-withdrawing groups that significantly modify the electronic landscape of the bipyridine ring system. This electronic perturbation can be harnessed to tune the properties of the molecule, such as its reduction potential and the energy of its molecular orbitals. nih.gov Specifically, the nitro group lowers the energy of the lowest unoccupied molecular orbital (LUMO), which is a key parameter in the design of materials for applications involving electron transfer, such as in photosensitizers and organic light-emitting diodes (OLEDs). nih.gov Furthermore, the nitro group can be chemically reduced to an amino group, providing another avenue for further functionalization and the synthesis of new derivatives. acs.org

Academic Focus on 6 Bromo 4 Nitro 2,2 Bipyridine

Strategies for Constructing the 2,2'-Bipyridine (B1663995) Core

This approach begins with the stable 2,2'-bipyridine molecule, which is then sequentially modified through oxidation and electrophilic substitution to introduce the desired nitro and bromo groups.

The direct electrophilic substitution on an unactivated pyridine (B92270) ring is often difficult. However, the formation of a pyridine N-oxide significantly activates the ring, particularly at the 4-position, making it susceptible to electrophilic attack. This strategy is a cornerstone for producing substituted bipyridines.

A common pathway involves the initial oxidation of one of the nitrogen atoms in 2,2'-bipyridine to form 2,2'-bipyridine-N-oxide. This transformation is typically achieved using an oxidizing agent like hydrogen peroxide in an acidic medium such as trifluoroacetic acid. umich.eduresearchgate.net Once the N-oxide is formed, the 4-position becomes activated for electrophilic nitration. The reaction with a nitrating agent, such as sodium nitrate (B79036) in concentrated sulfuric acid, yields 4-nitro-2,2'-bipyridine-N-oxide. umich.edusigmaaldrich.com

A subsequent bromination step is required to introduce the bromine atom at the 6-position. The final step in this sequence would be the deoxygenation of the N-oxide to yield the target compound. While the direct bromination of 4-nitro-2,2'-bipyridine-N-oxide presents challenges due to the deactivating effect of the nitro group, this multi-step electrophilic substitution route, leveraging the activating effect of the N-oxide, is a fundamental strategy.

Table 1: Example of N-Oxidation and Nitration of 2,2'-Bipyridine

Step Reactants Reagents Product Yield Reference
Oxidation 2,2'-Bipyridine H₂O₂, Trifluoroacetic Acid 2,2'-Bipyridine-N-oxide 53% umich.edu
Nitration 2,2'-Bipyridine-N-oxide NaNO₃, H₂SO₄ 4'-Nitro-2,2'-bipyridine-N'-oxide 37% umich.edu

In aromatic systems, the nitro group is a powerful electron-withdrawing group that facilitates nucleophilic aromatic substitution (SNAr) by stabilizing the anionic Meisenheimer intermediate. libretexts.org Typically, a halide acts as the leaving group. However, on the pyridine ring, the nitro group itself can function as a leaving group, a reaction that is less common in benzene (B151609) chemistry. libretexts.orgnih.gov

This unusual reactivity provides a potential synthetic route where a nitro-substituted bipyridine is converted to a bromo-substituted derivative. For instance, literature describes the synthesis of 4-bromo-2,2'-bipyridine (B89133) via the formation of the N-oxide, nitration at the 4-position, and subsequent displacement of the nitro-group using acetyl bromide. researchgate.net This demonstrates that the substitution of a nitro group for a bromine atom is a viable, albeit specific, transformation in pyridine chemistry. This pathway offers a distinct alternative to electrophilic bromination for introducing the halogen atom onto the bipyridine core.

Cross-Coupling Reactions Utilizing Halogenated Pyridine Building Blocks

An alternative and highly versatile approach to constructing the this compound scaffold is through metal-catalyzed cross-coupling reactions. These methods assemble the bipyridine core by forming a C-C bond between two appropriately substituted pyridine rings. This strategy is particularly powerful as it allows for the convergent synthesis from readily available pyridine building blocks.

Palladium-catalyzed reactions are among the most robust and widely used methods for forming C-C bonds in modern organic synthesis. The Suzuki-Miyaura and Stille couplings are two prominent examples applied to the synthesis of bipyridine derivatives.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org It has become a premier method for constructing biaryl and heterobiaryl systems, including 2,2'-bipyridines. libretexts.orgstackexchange.com

The general catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

A significant challenge in bipyridine synthesis via Suzuki coupling is the instability of 2-pyridylboron reagents. nih.gov However, the development of more stable reagents, such as triisopropyl 2-pyridylboronates or N-phenyldiethanolamine-stabilized 2-pyridylboronic acid esters, has largely overcome this limitation. nih.gov

For the synthesis of this compound, a plausible strategy involves the coupling of 2,6-dibromo-4-nitropyridine with a 2-pyridylboronic acid derivative . chemsrc.com The regioselectivity of the coupling is a critical consideration; studies on dibromopyridines often show preferential reaction at the C2 position over the C4 position. researchgate.net

Table 2: Key Components of Suzuki-Miyaura Coupling for Bipyridine Synthesis

Component Description Examples
Catalyst Palladium(0) complex, often with phosphine (B1218219) ligands. Pd(PPh₃)₄, Pd₂(dba)₃ with phosphite (B83602) or phosphine oxide ligands. nih.gov
Electrophile A halogenated pyridine. 2,6-Dibromo-4-nitropyridine, 2-Bromopyridine.
Nucleophile An organoboron reagent. 2-Pyridylboronic acid, Lithium triisopropyl 2-pyridylboronate. nih.gov
Base Required for the transmetalation step. K₃PO₄, KF, Cs₂CO₃.

The Stille coupling reaction provides another powerful palladium-catalyzed method for C-C bond formation. This reaction couples an organic halide with an organotin compound (stannane). It has been successfully employed for the synthesis of a variety of symmetrically and unsymmetrically substituted 2,2'-bipyridines. semanticscholar.org

The synthetic strategy is analogous to the Suzuki coupling. To form this compound, one could couple 2,6-dibromo-4-nitropyridine with a 2-pyridylstannane , such as (2-pyridinyl)tributylstannane. chemsrc.comsemanticscholar.org Alternatively, a one-pot procedure can be used where a 2-stannylpyridine is generated in situ from a 2-halopyridine and a distannane reagent, followed by coupling with the second pyridine fragment. semanticscholar.org

While the Stille reaction is highly effective and tolerant of many functional groups, a significant drawback is the high toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures. stackexchange.com

Table 3: Comparison of Suzuki vs. Stille Coupling for Bipyridine Synthesis

Feature Suzuki-Miyaura Coupling Stille Coupling
Organometallic Reagent Organoboron compounds (Boronic acids/esters) Organotin compounds (Stannanes)
Toxicity Generally low toxicity. High toxicity of tin reagents and byproducts. stackexchange.com
Reaction Scope Very broad, though 2-pyridylboron reagents can be unstable. nih.gov Very broad and tolerant of functional groups.
Catalyst System Pd(0) with various phosphine or N-heterocyclic carbene ligands. Often uses Pd(PPh₃)₄. semanticscholar.org

Palladium-Catalyzed Cross-Coupling Approaches

Negishi Coupling Protocols

The Negishi cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds, including 2,2'-bipyridines. This palladium-catalyzed reaction involves the coupling of an organozinc compound with an organic halide. orgsyn.org Its high yield, mild reaction conditions, and remarkable tolerance for a wide array of functional groups make it exceptionally suitable for creating complex molecules. orgsyn.org

The synthesis of substituted 2,2'-bipyridines via Negishi coupling typically involves the reaction of a pyridylzinc halide with a halopyridine. orgsyn.org Bromo- and chloropyridines are common substrates, with bromopyridines generally reacting more efficiently at room temperature. organic-chemistry.org A key advantage of the Negishi protocol is its tolerance of sensitive functional groups, including nitro groups, which is critical for the direct synthesis of molecules like this compound or its immediate precursors. orgsyn.org For instance, the coupling can proceed without disturbing an existing nitro substituent on one of the pyridine rings. rsc.org

The general approach involves the in situ formation of the organozinc reagent from a halopyridine, followed by the palladium-catalyzed coupling with another halopyridine. Tetrakis(triphenylphosphine)palladium(0) is a commonly used, commercially available, and relatively inexpensive catalyst for this transformation, yielding a diverse range of bipyridines in good to excellent yields (50-98%). organic-chemistry.org

Table 1: Representative Conditions for Negishi Coupling in Bipyridine Synthesis

Coupling Partners Catalyst Solvent Temperature Yield Reference
2-Pyridylzinc bromide + 2-Bromopyridine derivatives Pd(PPh₃)₄ THF Room Temp 50-98% organic-chemistry.org
2-Pyridylzinc chloride + 2-Chloropyridine derivatives Pd(tBu₃P)₂ THF 65 °C Good to Excellent mdpi.com
Iodozinc amino acid derivative + Bromonitropyridines Pd₂(dba)₃ / SPhos THF Room Temp 22-29% rsc.org
2-Pyridylzinc bromide + 2-Bromo-6-methylpyridine Ni/Al₂O₃-SiO₂ THF (Microwave) - Enhanced mdpi.com
Heck Reaction Applications

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a fundamental tool for carbon-carbon bond formation, primarily for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org While not a direct method for coupling two pyridine rings to form a bipyridine, its application is crucial in the synthesis of functionalized precursors that can be later cyclized or further modified. For example, the Heck reaction can be used to introduce vinyl groups onto a pyridine ring, which can then participate in subsequent ring-closing reactions.

A key application is in intramolecular cyclizations. When an alkene and an aryl halide are present in the same molecule, an intramolecular Heck reaction can efficiently form a new ring system. wikipedia.org This strategy is valuable for constructing polycyclic heteroaromatic compounds. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base like triethylamine. wikipedia.org

Furthermore, the Heck reaction is instrumental in building complex side chains on pyridine or bipyridine scaffolds. For instance, a bipyridine unit can be functionalized by coupling it with a vinyl-containing molecule, or a bromopyridine can be coupled with an alkene to generate a precursor for more elaborate bipyridine structures. nih.gov

Table 2: Heck Reaction Components and Catalysts

Aryl/Vinyl Halide Alkene Catalyst Base Reference
Iodobenzene Styrene PdCl₂ Potassium Acetate wikipedia.org
Aryl Iodides Electron-deficient alkenes PdCl₂(NH₃)₂/Cationic 2,2'-bipyridyl Bu₃N researchgate.net
E-(4-(4-Bromostyryl)phenyl)(methyl)sulfane 4-Vinylbenzylphosphonate Pd₂(dba)₃·CHCl₃/PᵗBu₃ NEt₃ nih.gov
Oxime with diene (intramolecular) - Pd(PPh₃)₄ Triethylamine wikipedia.org

Nickel-Catalyzed Reductive Coupling and Homocoupling Strategies

Nickel-catalyzed reductive couplings have emerged as a highly efficient and facile approach for synthesizing both symmetrical and unsymmetrical 2,2'-bipyridines from 2-halopyridine precursors. acs.orgacs.org A significant advantage of this methodology is its ability to proceed effectively without the need for external phosphine ligands, which often complicate product purification and increase costs. nih.gov

In a typical procedure, a 2-halopyridine (bromo- or chloro-) is treated with a nickel(II) salt, such as NiCl₂·6H₂O, and a reducing agent like zinc powder in a polar aprotic solvent like DMF. mdpi.comacs.org This method can be used for both homocoupling (dimerizing a single 2-halopyridine to form a symmetrical bipyridine) and cross-coupling (reacting two different 2-halopyridines to create an unsymmetrical bipyridine). acs.org

Interestingly, the reaction is often autocatalytic. The 2,2'-bipyridine product formed in situ can act as a ligand for the nickel center, creating a catalytically active Ni-bpy complex that promotes the coupling. acs.org This eliminates the need to add a bipyridine ligand at the start of the reaction. The methodology has proven robust, enabling the synthesis of a wide variety of functionalized 2,2'-bipyridines, including those with sterically demanding substituents. acs.org

Table 3: Nickel-Catalyzed Reductive Coupling for Bipyridine Synthesis

Substrate(s) Catalyst Reductant Solvent Key Feature Reference
2-Halopyridines NiCl₂·6H₂O (5 mol%) Zn DMF Phosphine-free, autocatalytic acs.orgnih.gov
2-Halopyridines NiBr₂(PPh₃)₂ Zn DMF For symmetrical bipyridines mdpi.com
3-Bromopyridine NiCl₂ Zn DMF Requires external 2,2'-bipyridine ligand acs.org
Amine-derived pyridinium (B92312) salts Nickel catalyst - - Deaminative cross-coupling udel.edu

Copper-Mediated Oxidative Homocoupling and Cross-Coupling

Copper-mediated coupling reactions represent one of the classical methods for the synthesis of symmetrical biaryl systems, including 2,2'-bipyridines. The most traditional of these is the Ullmann reaction, which involves the homocoupling of an aryl halide (typically bromo- or iodo-pyridines) in the presence of copper metal at high temperatures. mdpi.com While effective, the harsh conditions can limit its applicability for substrates with sensitive functional groups.

More contemporary copper-catalyzed methods offer milder conditions and broader scope. These reactions often involve a copper(I) or copper(II) salt as the catalyst or mediator and can proceed via oxidative C-H/N-H activation pathways. nih.gov For example, copper(II) acetate has been used to promote the oxidative annulation of various precursors to form heterocyclic systems. nih.gov

In the context of bipyridine synthesis, copper-mediated cross-coupling can be used to form C-O or C-N bonds to functionalize a pre-formed bipyridine core. However, for the formation of the bipyridine skeleton itself, oxidative homocoupling remains a key strategy. The choice of the copper source, ligand, base, and solvent are all crucial parameters that can significantly impact the reaction's efficiency and yield. acs.org

Table 4: Copper-Mediated Bipyridine Synthesis Strategies

Reaction Type Copper Source Substrate Key Conditions Reference
Ullmann Homocoupling Copper powder 2-Bromopyridine High temperature mdpi.com
Oxidative C-H/N-H Annulation Cu(OAc)₂ Benzhydrazides and alkynes Na₂CO₃, 90 °C nih.gov
Intramolecular Arylation Copper(I) salts 2'-Halobiaryl-2-carboxylic acids Ligand, base acs.org
Oxidative Coupling Copper(II) acetate Nitroalkenes and pyridinium ylides 2,6-Lutidine ijcrcps.com

Wurtz Coupling Variants

The Wurtz reaction is a classic organic coupling method where two alkyl halides react with sodium metal to form a new carbon-carbon bond. wikipedia.org This methodology has been adapted for the synthesis of symmetrical biaryl compounds, including 2,2'-bipyridines. In a typical Wurtz-type synthesis of bipyridines, a halopyridine is treated with a highly reactive metal, such as a sodium dispersion, to induce reductive homocoupling. mdpi.com

The reaction mechanism is thought to involve the formation of a highly reactive pyridyl radical or organosodium intermediate, which then couples with another molecule of the halopyridine. mdpi.com While this method provides a direct route to symmetrical bipyridines, it often suffers from moderate yields and the need for strongly reducing conditions, which may not be compatible with many functional groups. preprints.org

Improved variants of the Wurtz coupling have been developed, such as using transition-metal catalysts to mediate the homocoupling of Grignard reagents derived from halopyridines. mdpi.com These approaches can offer more controlled reaction conditions and improved yields for the construction of symmetrical bipyridyl backbones. preprints.org

Table 5: Wurtz-Type Coupling for Symmetrical Bipyridine Synthesis

Substrate Coupling Reagent Oxidant/Catalyst Key Feature Reference
Pyridine Na dispersion Oxidizing agent Forms dihydrobipyridine intermediate mdpi.com
Halopyridines Na dispersion - Direct reductive coupling mdpi.com
4-Lithiodihalopyridines - I₂ or MnO₂ Synthesis of polyhalogenated 4,4'-bipyridines researchgate.net
Alkyl Halides Other metals (Ag, Zn, Fe, Cu) - Improved yields in some cases wikipedia.org

Transition-Metal-Free Synthetic Approaches (e.g., C-H Functionalization)

In recent years, there has been a significant push towards developing more sustainable synthetic methods that avoid the use of expensive and potentially toxic transition metals. Direct C-H functionalization has emerged as a powerful strategy in this regard, as it allows for the formation of C-C bonds by activating otherwise inert C-H bonds, thus minimizing pre-functionalization steps and waste generation. rsc.org

For the synthesis of bipyridines, transition-metal-free C-H activation methods have been reported. One such approach involves the use of a bis-phenalenyl radical compound in the presence of a strong base like potassium tert-butoxide (K(Ot-Bu)). mdpi.com The mechanism involves a single-electron transfer (SET) from the phenalenyl radical to a halopyridine, generating a reactive pyridyl radical. This radical can then attack a C-H bond on a second pyridine molecule to form the bipyridine skeleton. researchgate.net

These methods represent a paradigm shift in biaryl synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. While still an area of active research, transition-metal-free C-H functionalization holds considerable promise for the efficient construction of functionalized bipyridines. mdpi.com

Table 6: Transition-Metal-Free Bipyridine Synthesis

Reagents Substrates Mechanism Key Feature Reference
Bis-phenalenyl compound, K(Ot-Bu) Halopyridine + Pyridine Single-Electron Transfer (SET) Avoids transition metals mdpi.comresearchgate.net
K⁺(LiHMDS)e⁻ (electride reagent) Pyridine C-H activation and C-C coupling Mechanochemical synthesis of reagent researchgate.net

Electrochemical Methods for Bipyridine Skeleton Formation

Electrochemical synthesis offers a green and cost-effective alternative to conventional chemical methods, often avoiding harsh reagents and simplifying product purification. mdpi.com The application of electrochemistry to the synthesis of 2,2'-bipyridines has been explored through several innovative routes.

One prominent method is the nickel-catalyzed electroreductive homocoupling of bromopyridines. This reaction can be carried out in an undivided electrochemical cell using a sacrificial anode, such as zinc or iron. mdpi.com A constant current is applied to generate the active Ni(0) catalyst in situ, which then mediates the coupling of the bromopyridine molecules. This approach has the advantage of not requiring a chemical reducing agent and allows for the synthesis of both symmetrical and unsymmetrical bipyridines with high efficiency. mdpi.com

Another electrochemical strategy involves the transformation of N,N'-dipyridylureas. Subjecting these precursors to electrolysis promotes an intramolecular C-C bond formation, yielding disubstituted bipyridines. This method is particularly useful for sterically hindered substrates and showcases a reactivity pattern complementary to metal-catalyzed couplings. mdpi.com These electrochemical techniques highlight a move towards more sustainable and operationally simple procedures in heterocyclic chemistry.

Table 7: Electrochemical Synthesis of Bipyridines

Method Substrate Electrode/Catalyst Key Conditions Reference
Electroreductive Homocoupling Bromopyridines Zn or Fe anode / Ni catalyst Undivided cell, constant current mdpi.com
Intramolecular Cyclization N,N'-Dipyridylureas Graphite electrodes DMF, N₂ atmosphere, -6 mA mdpi.com
Redox Flow Battery Application [2,2'-bipyridine]-4,4'-dicarboxylic acid - Aqueous 1M KOH digitellinc.com

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency and outcome of the synthesis of substituted 2,2'-bipyridines are highly dependent on the careful selection and optimization of reaction parameters. This includes the catalytic system, the solvent, and the use of various additives.

Transition metal catalysts, particularly those based on palladium and nickel, are central to the formation of the C-C bond that links the two pyridine rings in 2,2'-bipyridine synthesis. nih.gov The efficacy of these catalysts is profoundly influenced by the ligands attached to the metal center.

Phosphine Ligands: Phosphine ligands are a cornerstone of cross-coupling catalysis due to the tunability of their electronic and steric properties. sigmaaldrich.com They play a key role in stabilizing the metal catalyst and activating it for the reaction sequence. sigmaaldrich.com Both monodentate and bidentate phosphine ligands are employed. sigmaaldrich.com

Palladium-Phosphine Complexes: Systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used in Suzuki, Stille, and Negishi coupling reactions for synthesizing bipyridine derivatives. nih.govresearchgate.net For instance, the synthesis of 4,4'-Bis(diethylphosphonate)-2,2'-bipyridine from 4,4'-Dibromo-2,2'-bipyridine (B104092) is effectively catalyzed by Pd(PPh₃)₄. researchgate.net Other effective catalysts include PdBr(Ph)(PPh₃)₂, noted for its high stability in air and moisture. nih.gov

Nickel-Phosphine Complexes: Nickel-based systems, such as NiBr₂(PPh₃)₂, are also utilized, particularly for the homocoupling of halopyridines. nih.govmdpi.com These are often used in conjunction with a reducing agent like zinc powder. mdpi.com

Imidazolium (B1220033) Salts: In recent years, N-heterocyclic carbenes (NHCs), often generated from imidazolium salts, have emerged as highly effective ligands for palladium catalysts in Suzuki coupling reactions. nih.gov These ligands can lead to exceptionally high catalyst turnover numbers, making the process more efficient. nih.gov For example, a palladium catalyst system incorporating an imidazolium salt ligand has demonstrated a turnover number as high as 850,000 in a coupling reaction to form a bipyridine derivative. nih.gov Cyclobutene-1,2-bis(imidazolium) salts have also been developed as catalyst precursors for Suzuki-Miyaura reactions. thieme-connect.com

The choice of the catalytic system is critical and is often tailored to the specific coupling reaction and substrates being used.

Additives and solvents are not merely reaction media but active participants that can dramatically influence reaction rate, selectivity, and yield.

Additives:

Bases: Cross-coupling reactions like the Suzuki-Miyaura coupling require a base to facilitate the catalytic cycle. The choice of base can significantly impact the yield. Common bases include potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃). mdpi.comthieme-connect.commdpi.com Optimization studies for the synthesis of aryl-substituted pyrimidines showed that K₃PO₄ provided superior yields compared to other bases like K₂CO₃, Cs₂CO₃, and NaOH. mdpi.com

Co-catalysts and Promoters: In some cases, the addition of a co-catalyst can enhance the reaction. For example, the addition of copper(I) iodide (CuI) as a co-catalyst has been shown to increase the yield of 2,2'-bipyridine in certain coupling reactions, although its precise role is not always fully understood. mdpi.com Similarly, pivalic acid has been shown to accelerate product formation and improve regioselectivity in palladium-catalyzed oxidative couplings. lboro.ac.uk

Integrated Optimization: As demonstrated in optimization studies, the interplay between the catalyst, ligand, base, and solvent is complex. mdpi.com Achieving high yields often requires systematically screening these components to find the most synergistic combination for a specific transformation. mdpi.com Electron-rich boronic acids, for example, have been shown to produce good product yields in Suzuki couplings. mdpi.com

Catalyst Loading: While effective, some protocols for bipyridine synthesis suffer from drawbacks such as high catalyst loading. lboro.ac.uk Minimizing the amount of catalyst (e.g., to 5 mol%) not only reduces cost but also simplifies purification by decreasing metal residues in the final product. mdpi.com

Reactant Choice: The nature of the starting materials is fundamental. For cross-coupling reactions, aryl bromides are often more reactive than aryl chlorides, which can influence the choice of precursors. mdpi.com

Operational Simplicity: Developing operationally simple methods is key to efficiency. This includes using air-stable catalysts to avoid the need for inert gas handling and designing syntheses that yield products which are easily isolated. nih.govrsc.org For instance, some nickel-catalyzed homocoupling methods, despite potential drawbacks like requiring excess phosphine ligand, remain popular due to their simplicity. lboro.ac.uk

Ultimately, the development of a high-yielding synthesis for this compound involves leveraging these principles, likely through a palladium- or nickel-catalyzed cross-coupling of appropriately substituted pyridine precursors, with carefully selected ligands, additives, and solvents to maximize reaction efficiency.

Single-Crystal X-ray Diffraction Studies of this compound Derivatives and their Complexes

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. Studies on derivatives and complexes of this compound have provided valuable data on its molecular geometry and intermolecular interactions.

The geometry of the bipyridine core is a key feature of these molecules. In a rhenium(I) complex, fac-tricarbonyl(6-bromo-2,2'-bipyridine-κN,N')-(nitrato-κO)rhenium(I), the 6-bromo-2,2'-bipyridine (B106941) ligand is coordinated to the metal center in the equatorial plane. researchgate.net X-ray analysis of other substituted bipyridine derivatives has shown that the two pyridine rings are often not coplanar. For instance, in certain structures, the dihedral angles between the two ring systems can deviate significantly from 0°, indicating a twisted conformation. researchgate.net This twisting is influenced by steric hindrance from substituents and the packing forces within the crystal. researchgate.net For example, in one study of substituted 2,2'-bipyridine derivatives, dihedral angles of 8.98(5)° and 9.90(6)° were observed for two different molecules in the asymmetric unit, while another derivative exhibited a smaller twist of 2.66(14)°. researchgate.net In contrast, a more significant rotation of 55.82(3)° was seen when a bulky indole (B1671886) substituent was present, highlighting the role of steric effects. researchgate.net

Table 1: Selected Dihedral Angles in Substituted 2,2'-Bipyridine Derivatives
Compound/DerivativeDihedral Angle (°)Reference
Substituted 2,2'-bipyridine (Molecule 1)8.98(5) researchgate.net
Substituted 2,2'-bipyridine (Molecule 2)9.90(6) researchgate.net
Another Substituted 2,2'-bipyridine2.66(14) researchgate.net
Indole-substituted 2,2'-bipyridine55.82(3) researchgate.net

Solution-Phase Structural Characterization Techniques

While X-ray crystallography provides a static picture of the solid state, solution-phase techniques are essential for understanding the conformational dynamics of molecules in a more fluid environment.

NMR spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. acdlabs.comresearchgate.netnih.gov For bipyridine derivatives, ¹H NMR spectra can provide information about the electronic environment of the protons and the rotational freedom around the C2-C2' bond. researchgate.netchemicalbook.comchemicalbook.com In cases of restricted rotation, the two pyridine rings may become magnetically inequivalent, leading to more complex spectra. researchgate.net Conformational analysis of substituted steroidal enones using advanced NMR techniques has demonstrated the ability to determine ring conformations and the influence of substituents on the molecular shape. nih.gov For example, bromosubstitution at a specific position was found to cause an inversion of the A ring conformation. nih.gov Temperature-dependent NMR studies can also reveal information about the flexibility of the molecular structure. nih.gov

Table 2: Representative ¹H NMR Data for Bipyridine Derivatives
CompoundProtonChemical Shift (ppm)Coupling Constant (Hz)Reference
6,6'-Dimethyl-2,2'-dipyridylA8.182J(A,B) = 7.8 chemicalbook.com
B7.665J(B,C) = 7.7 chemicalbook.com
C7.14- chemicalbook.com
Bis(2,2'-bipyridine)(4,4'-dialkyl-2,2'-bipyridine)Ru(II) salt (unsubstituted bipy)H-3,3'8.82 (d)³J = 8.1 researchgate.net
H-4,4'8.13 (t)³J(H4H3) = 8.1, ³J(H4H5) = 6.2 researchgate.net
H-5,5'7.50 (t)³J(H5H4) = 6.2, ³J(H5H6) = 5.5 researchgate.net
H-6,6'7.69 (d)³J(H5H6) = 5.5 researchgate.net

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that can be used for identification and to gain structural information. The IR spectrum of a bipyridine derivative will show characteristic bands for the pyridine ring vibrations, as well as vibrations associated with the C-Br and nitro groups. For instance, in the intercalated compound PbI₂(BIPY), new bands in the IR spectrum at 1589, 1489, 1435, 1312, 1009, and 770 cm⁻¹ were observed, indicating the interaction between the bipyridine and the lead iodide. nipne.ro The NIST WebBook provides reference IR spectra for the parent 2,2'-bipyridine, which can serve as a basis for comparison. nist.gov

Theoretical and Computational Structural Investigations

Computational chemistry provides a powerful complement to experimental techniques, allowing for the prediction of molecular structures, properties, and conformational landscapes. frontiersin.org Theoretical studies on bipyridine-based polymers have utilized computational methods to understand the polymer's conformation and electronic properties. researchgate.net For this compound, density functional theory (DFT) calculations could be employed to optimize the geometry, calculate the dihedral angle between the pyridine rings, and predict the vibrational frequencies for comparison with experimental IR spectra. Such calculations can also provide insights into the electronic effects of the bromo and nitro substituents on the bipyridine framework.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. For a molecule like this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, known as the ground state geometry. These calculations solve for the electron density of the molecule to derive its energy and, consequently, its most favorable atomic arrangement.

The process involves selecting a functional (e.g., B3LYP or PBE) and a basis set (e.g., 6-31G* or def2-TZVP) that appropriately describe the electronic behavior of the atoms involved, including the bromine and nitrogen atoms. The geometry of the molecule is then optimized, which means the computational software systematically adjusts the positions of the atoms until the configuration with the lowest possible energy is found.

From these calculations, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. For this compound, particular attention would be paid to:

The C-Br and C-N bond lengths of the substituents on the pyridine ring.

The angles within and between the pyridine rings.

The dihedral (twist) angle between the two pyridine rings, which is a critical feature of bipyridine conformations.

The orientation of the nitro (NO₂) group relative to the pyridine ring to which it is attached.

These theoretical values are crucial for understanding the steric and electronic effects of the bromo and nitro substituents on the bipyridine framework. While specific data for this compound is not available, a hypothetical table of DFT-calculated parameters is presented below for illustrative purposes, based on typical values for similar structures.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound (Note: These values are illustrative and not from published research on this specific compound.)

ParameterPredicted Value
C-Br Bond Length~1.89 Å
C-NO₂ Bond Length~1.48 Å
Inter-ring C-C Bond Length~1.49 Å
Pyridine Ring C-N-C Angle~117°
Inter-ring Dihedral Angle~25° - 40°

Conformational Landscape Analysis and Energy Minima

The conformational landscape of a molecule describes the different spatial arrangements (conformers) it can adopt and their relative energies. For 2,2'-bipyridine derivatives, the most significant conformational variable is the rotation around the single bond connecting the two pyridine rings. The substituents on the rings introduce steric hindrance and electronic interactions that influence which conformations are most stable.

A conformational landscape analysis for this compound would involve systematically rotating the two pyridine rings relative to each other and calculating the energy at each step using DFT. This generates a potential energy surface, where the valleys represent stable or metastable conformations (energy minima).

The key findings of such an analysis would identify:

Global Energy Minimum: The most stable conformer of the molecule. In substituted 2,2'-bipyridines, this is typically a twisted (non-planar) conformation due to steric clashes between the hydrogen atoms at the 3 and 3' positions, and in this case, the bulky bromine atom at the 6-position.

Local Energy Minima: Other stable, but higher-energy, conformations.

Energy Barriers: The energy required to transition between different conformers.

The presence of a bulky bromine atom at the 6-position, adjacent to the inter-ring bond, would be expected to create significant steric strain, likely forcing the pyridine rings into a more twisted arrangement compared to unsubstituted 2,2'-bipyridine. The nitro group at the 4-position, while less sterically demanding, would influence the electronic properties of its ring.

A computational study would quantify the energy differences between these conformers. For example, it might be found that a transoid conformation (where the nitrogen atoms are on opposite sides of the inter-ring bond) is the global minimum, while a cisoid conformation is a higher-energy local minimum or an unstable transition state.

Table 2: Hypothetical Conformational Energy Analysis for this compound (Note: These values are illustrative and not from published research on this specific compound.)

ConformerDihedral Angle (approx.)Relative Energy (kcal/mol)Stability
Twisted-Transoid35°0.00Global Minimum
Planar-Transoid> 5.0Transition State
Twisted-Cisoid150°~3.5Local Minimum
Planar-Cisoid180°> 8.0Transition State

This analysis is fundamental for predicting the compound's behavior in different environments, such as how it might bind to a metal ion or interact with other molecules in a biological system or material.

Reactivity and Reaction Mechanisms of 6 Bromo 4 Nitro 2,2 Bipyridine

Mechanisms of Halogen-Nitro Interconversion and Displacement Reactions

The pyridine (B92270) ring of 6-Bromo-4-nitro-2,2'-bipyridine is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. This activation facilitates the displacement of the bromide at the 6-position by various nucleophiles. The general mechanism for SNAr involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (bromide), leading to the formation of a resonance-stabilized Meisenheimer-type intermediate. Subsequent departure of the bromide ion yields the substituted product.

A notable and unexpected reaction pathway observed in a closely related system, 3-bromo-4-nitropyridine, is nitro-group migration upon reaction with amines. clockss.orgresearchgate.net In addition to the expected substitution product, a product resulting from the migration of the nitro group from the 4-position to the 3-position is also formed. clockss.org This rearrangement is influenced by the solvent, with polar aprotic solvents favoring the migration. clockss.org While not directly studied for this compound, this phenomenon suggests that similar complex rearrangements could occur under specific reaction conditions.

The reactivity of bromonitrobenzenes towards nucleophilic substitution is significantly influenced by the relative positions of the bromo and nitro groups. stackexchange.com In p-bromonitrobenzene, the nitro group's strong -R (resonance) and -I (inductive) effects activate the para-position for nucleophilic attack and stabilize the intermediate carbanion through delocalization of the negative charge onto the nitro group. stackexchange.com In m-bromonitrobenzene, the nitro group cannot delocalize the negative charge of the intermediate via resonance, resulting in lower reactivity. stackexchange.com In this compound, the nitro group is para to the bromine atom, which strongly activates the 6-position for nucleophilic displacement.

Furthermore, the synthesis of 4,4'-dibromo-2,2'-bipyridine (B104092) from a nitroazine N-oxide has been achieved through a tandem nucleophilic substitution-N-oxide reduction process, indicating that a nitro group can be displaced by a halide under certain conditions. orgsyn.org

Role of Radical Intermediates in Coupling Reactions

While many cross-coupling reactions are described by ionic catalytic cycles involving oxidative addition, transmetalation, and reductive elimination, the involvement of radical intermediates, particularly in reactions involving nitroaromatic compounds, is a distinct possibility. The reduction of nitroaromatic compounds can lead to the formation of radical anions. Spectroscopic studies on alkali-metal nitrobenzenides have confirmed the formation of stable nitrobenzene (B124822) radical anions. rsc.org

In the context of coupling reactions, electron paramagnetic resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing radical intermediates. nih.gov For instance, in the radical-initiated reaction of amine-boranes with aliphatic nitro compounds, boroxy nitroxides, resulting from the addition of boryl radicals to an oxygen atom of the nitro group, have been identified by EPR. nih.gov

Although direct EPR studies on coupling reactions of this compound are not extensively reported, the general principles suggest that single-electron transfer (SET) pathways could be operative, especially with certain transition metal catalysts or under specific reaction conditions. These SET processes would generate radical intermediates from the bipyridine substrate, which could then participate in the catalytic cycle.

Regioselectivity and Chemoselectivity in Functionalization Reactions

The functionalization of this compound through cross-coupling reactions, such as Suzuki and Negishi couplings, offers a versatile route to a wide array of substituted bipyridines. The regioselectivity and chemoselectivity of these reactions are governed by the inherent reactivity differences of the functional groups and the reaction conditions.

Regioselectivity:

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically faster for aryl bromides than for other potential reaction sites. In this compound, the C-Br bond at the 6-position is the primary site for oxidative addition with a palladium(0) catalyst. This is due to the lower bond dissociation energy of the C-Br bond compared to C-H or C-NO2 bonds.

The electronic properties of the pyridine rings also play a crucial role. The nitro group at the 4-position makes the pyridine ring electron-deficient, which can influence the rate and selectivity of the coupling reaction.

Chemoselectivity:

Chemoselectivity in the functionalization of this compound primarily concerns the selective reaction at the C-Br bond without affecting the nitro group. Palladium-catalyzed cross-coupling reactions are generally highly chemoselective. For example, Suzuki and Negishi couplings can be performed under conditions that tolerate the presence of a nitro group. orgsyn.orguwindsor.ca This allows for the selective formation of a new carbon-carbon bond at the 6-position while retaining the nitro functionality for potential subsequent transformations.

The choice of catalyst, ligands, and reaction conditions is critical for achieving high selectivity. For instance, in Negishi couplings, the reactivity of the halide can be tuned, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. orgsyn.org This allows for selective coupling at one position in the presence of other halides.

Reaction TypeReagentsPosition of FunctionalizationKey Selectivity Factor
Nucleophilic Aromatic SubstitutionAmines6-positionActivation by the para-nitro group
Suzuki CouplingArylboronic acid, Pd catalyst6-positionPreferential oxidative addition at the C-Br bond
Negishi CouplingOrganozinc reagent, Pd catalyst6-positionHigh reactivity of the C-Br bond in oxidative addition

Ligand Behavior under Different Reaction Conditions (e.g., Stability and Reactivity in Catalytic Cycles)

The 2,2'-bipyridine (B1663995) moiety is a ubiquitous and highly effective bidentate ligand in coordination chemistry and catalysis. The substituents on the bipyridine skeleton, in this case, a bromo group at the 6-position and a nitro group at the 4-position, significantly influence its electronic properties and, consequently, its behavior as a ligand.

The electron-withdrawing nitro group at the 4-position decreases the electron density on the pyridine rings. This has two main consequences for the ligand's behavior:

Enhanced π-Acceptor Properties: The electron-withdrawing nature of the nitro group enhances the π-acceptor (or π-acid) character of the ligand. This allows for stronger back-bonding from the metal center to the ligand's π* orbitals, which can stabilize low-valent metal centers in a catalytic cycle.

The bromo group at the 6-position introduces steric hindrance near one of the coordinating nitrogen atoms. This steric bulk can influence the geometry of the metal complex and the accessibility of the metal center to substrates, thereby affecting the catalytic activity and selectivity.

The stability of the ligand itself under catalytic conditions is also a critical factor. While the bipyridine core is generally robust, the C-Br and C-NO2 bonds could potentially undergo reactions under harsh catalytic conditions. However, as discussed, many palladium-catalyzed cross-coupling reactions are compatible with these functional groups. The stability of the resulting metal complex within a catalytic cycle is paramount for maintaining high catalytic turnover.

SubstituentPositionElectronic EffectSteric EffectImpact on Ligand Properties
Nitro (NO₂)4Strong electron-withdrawing (-I, -R)MinimalDecreases σ-donation, increases π-acidity
Bromo (Br)6Weakly deactivating (-I, +R)ModerateIntroduces steric hindrance near the metal center

Coordination Chemistry of 6 Bromo 4 Nitro 2,2 Bipyridine As a Ligand

Ligand Design Principles and Coordination Motifs

The design of 6-Bromo-4-nitro-2,2'-bipyridine as a ligand is predicated on the well-established chelating ability of the bipyridine framework, modified by the electronic influence of its substituents.

Like its parent molecule, 2,2'-bipyridine (B1663995), this compound functions as a bidentate chelating ligand. It coordinates to a metal center through its two nitrogen atoms, forming a stable five-membered ring. This chelation is a common and robust coordination motif for bipyridine-type ligands, leading to the formation of stable complexes with a variety of transition metals. The fundamental bidentate nature allows it to be incorporated into various coordination geometries, such as octahedral and tetrahedral arrangements. researchgate.net

The electronic character of the this compound ligand is significantly modulated by its substituents. The nitro group (NO₂) at the 4-position is a potent electron-withdrawing group. This property decreases the electron density on the pyridine (B92270) rings, which in turn affects the ligand's ability to donate electron density to a metal center. researchgate.netresearchgate.net This strong electron-withdrawing nature makes the ligand a better π-acceptor, capable of stabilizing metal centers in low oxidation states by accepting back-donation into its π* orbitals. researchgate.net The presence of nitro groups can have a strong influence on the electronic structure of the resulting metal complex, affecting properties such as redox potentials and the energies of metal-to-ligand charge transfer (MLCT) bands. researchgate.netmdpi.com

The bromo substituent at the 6-position introduces both electronic and steric effects. Electronically, halogens are also electron-withdrawing, further reducing the ligand's basicity. Sterically, the presence of a substituent at the 6-position, adjacent to one of the coordinating nitrogen atoms, can create steric hindrance. nih.gov This steric bulk can influence the coordination geometry and stability of the resulting metal complexes, potentially distorting them from ideal geometries. nih.govnih.gov The combination of these substituents makes this compound a ligand with tailored electronic properties, useful for fine-tuning the characteristics of metal complexes for specific applications. researchgate.net

Formation of Metal Complexes with Transition Metals

The specific electronic and steric profile of this compound allows for the formation of unique complexes with various transition metals.

Ruthenium(II) polypyridyl complexes are extensively studied for their photochemical and electrochemical properties. The synthesis of Ru(II) complexes typically involves the reaction of a ruthenium precursor, such as RuCl₃·3H₂O or [Ru(bpy)₂Cl₂], with the desired bipyridine ligand in a suitable solvent, often under reflux. uark.edunih.gov The incorporation of substituted bipyridine ligands like this compound allows for the systematic tuning of the complex's properties. The electron-withdrawing nature of the nitro and bromo groups is expected to increase the Ru(II)/Ru(III) oxidation potential, making the metal center more difficult to oxidize compared to complexes with unsubstituted bipyridine. mdpi.comnih.gov This also affects the energy of the MLCT absorption bands, which are crucial for the photophysical behavior of these complexes. dtic.mil

Table 1: General Synthetic Approaches for Ruthenium(II) Polypyridyl Complexes

Precursor Ligand Type General Conditions Product Type
RuCl₃·xH₂O Substituted bipyridine Ethylene glycol, reflux Homoleptic [Ru(L)₃]²⁺

Note: This table represents generalized synthetic strategies for Ru(II) polypyridyl complexes, applicable to ligands like this compound.

Copper(I) readily forms complexes with bipyridine ligands, often adopting a distorted tetrahedral geometry with two bidentate ligands. rsc.orgnih.gov The synthesis of these complexes can be achieved by reacting a Cu(I) salt, or a Cu(II) salt with an in-situ reducing agent, with the bipyridine ligand. The steric bulk introduced by the 6-bromo substituent on this compound can play a significant role in the geometry and stability of the resulting Cu(I) complexes. nih.gov The strong π-accepting character of the ligand, due to the nitro group, can stabilize the Cu(I) oxidation state. The electronic properties of these complexes are of interest for applications in areas such as dye-sensitized solar cells and catalysis. rsc.org

Cobalt(II) forms a variety of complexes with bipyridine ligands, with coordination numbers typically being four or six, resulting in tetrahedral or octahedral geometries, respectively. researchgate.netnih.govnih.gov The reaction of a Cobalt(II) salt, such as CoCl₂ or Co(ClO₄)₂, with this compound in a suitable solvent yields the corresponding complex. researchgate.netnih.gov The resulting complexes can exhibit interesting magnetic properties and have been investigated for their potential as single-ion magnets or in biological applications. researchgate.netnih.gov The ligand's electronic properties influence the d-orbital splitting of the Co(II) center, which in turn determines the spectral and magnetic characteristics of the complex. researchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2,2'-Bipyridine
Ruthenium(II)
Copper(I)
Cobalt(II)
RuCl₃·3H₂O
[Ru(bpy)₂Cl₂]
CoCl₂

Nickel(II) Complexes

The coordination of this compound to Nickel(II) ions has been a subject of interest, particularly in the context of catalytic applications. While specific studies on the 6-bromo-4-nitro derivative are limited, research on related substituted bipyridine ligands provides valuable insights. For instance, the synthesis and characterization of Ni(II) complexes with 6,6'-disubstituted-2,2'-bipyridine ligands have been explored to understand the influence of substituents on the catalytic performance in cross-electrophile coupling reactions. nih.gov These studies have shown that substituents on the bipyridine ring significantly impact the properties and reactivity of the resulting nickel complexes. nih.gov The steric and electronic effects of the bromo and nitro groups in this compound are expected to modulate the geometry and electronic structure of its Ni(II) complexes, thereby influencing their catalytic activity.

Other Metal Ions (e.g., Cd(II), Zn(II), Mn(II))

The versatility of bipyridine-based ligands extends to their coordination with a range of other metal ions, including Cadmium(II), Zinc(II), and Manganese(II). The formation of coordination polymers with these metals is often driven by the bridging nature of ligands like 4,4'-bipyridine, which connects metal centers to create extended one-, two-, or three-dimensional networks. rsc.org Research on various bipyridine derivatives has demonstrated the formation of diverse coordination polymers with Cd(II), Zn(II), and Mn(II), where the final architecture is influenced by the specific substituents on the bipyridine core, the counter-ions present, and the reaction conditions.

Supramolecular Assembly and Coordination Polymers

The design and synthesis of supramolecular assemblies and coordination polymers are central themes in modern chemistry, with applications in materials science, catalysis, and molecular recognition. The unique features of this compound make it a compelling candidate for the construction of such complex structures.

Self-Assembly Processes Directed by Coordination and Non-Covalent Interactions

Supramolecular self-assembly relies on the spontaneous organization of molecular components into well-defined, larger structures through a combination of coordination bonds and non-covalent interactions. researchgate.net The process is highly dependent on the geometric and chemical information encoded within the constituent molecules. The bipyridine unit is a classic chelating ligand that directs the assembly of metal-containing supramolecular structures. The combination of metal-ligand coordination with other non-covalent forces such as hydrogen bonding, halogen bonding, and π-π stacking dictates the final architecture of the assembly. nih.gov The strategic placement of bromo and nitro groups on the 2,2'-bipyridine scaffold offers handles to control these interactions and guide the self-assembly process towards desired topologies.

Role of Halogen Bonding and Hydrogen Bonding in Crystal Engineering of Coordination Polymers

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, and non-covalent interactions play a pivotal role in this endeavor. rsc.org Halogen bonding, a directional interaction between a halogen atom and a Lewis base, has been increasingly recognized as a powerful tool in the construction of supramolecular architectures. nih.gov The bromine atom in this compound can act as a halogen bond donor, interacting with suitable acceptor groups to direct the packing of coordination polymers in the solid state.

Similarly, hydrogen bonding is a fundamental interaction in crystal engineering. While the this compound ligand itself does not possess strong hydrogen bond donors, the nitro group can act as a hydrogen bond acceptor. In the presence of co-ligands or solvent molecules with hydrogen bond donating capabilities, intricate hydrogen-bonded networks can be formed, further stabilizing the crystal lattice of the coordination polymers. The interplay between coordination bonds, halogen bonds, and hydrogen bonds provides a powerful strategy for the rational design of crystalline materials with specific structures and functions.

Photophysical Properties of 6 Bromo 4 Nitro 2,2 Bipyridine and Its Metal Complexes

Absorption and Emission Characteristics

The introduction of nitro and bromo groups onto the 2,2'-bipyridine (B1663995) scaffold creates a unique electronic profile that is reflected in the absorption and emission properties of both the free ligand and its metal complexes.

The electronic absorption spectrum of the free 6-Bromo-4-nitro-2,2'-bipyridine ligand is primarily characterized by intense absorption bands in the ultraviolet region. These bands are attributed to spin-allowed π → π* transitions localized on the bipyridine ring system. The presence of the electron-withdrawing nitro group typically causes a red-shift (bathochromic shift) of these transitions compared to the unsubstituted 2,2'-bipyridine.

Upon coordination to a transition metal, such as Ruthenium(II) or Iridium(III), the absorption spectrum becomes more complex and extends into the visible region. wikipedia.org New, intense bands appear which are characteristic of metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org In these transitions, an electron is excited from a metal-centered d-orbital to a vacant π* orbital on the ligand. The strongly π-accepting nature of the 4-nitro-2,2'-bipyridine (B3238638) moiety lowers the energy of its π* orbitals, resulting in a significant red-shift of the MLCT absorption bands. mdpi.com This makes the complexes appear colored.

For instance, in Ruthenium(II) polypyridyl complexes, the primary visible absorption band around 450 nm is typically assigned to a ¹MLCT transition. nih.gov In complexes containing nitro-substituted ligands, this band can be shifted to longer wavelengths. nih.govacs.org Higher energy absorptions in the UV region correspond to the intra-ligand (π → π*) transitions, similar to those in the free ligand.

Table 1: Representative Absorption Characteristics of Bipyridine Complexes This table presents typical data for analogous nitro-substituted bipyridine complexes to illustrate the expected properties.

Compound/Complex TypeAbsorption Maxima, λmax (nm)AssignmentReference Context
Free Ligand (e.g., 4-nitro-bipyridine)~280-320Intra-ligand (π → π)General knowledge
[Ru(bpy)3]2+ (for comparison)~450¹MLCT (d → π) wikipedia.orgnih.gov
[Ru(bpy)2(4-nitro-bpy)]2+ (analogue)~480-510¹MLCT (d → π*nitro-bpy) nih.govacs.org

Free 2,2'-bipyridine ligands typically exhibit fluorescence from the lowest excited singlet state (S₁). However, upon complexation with a heavy transition metal like Ru(II), Ir(III), or Pt(II), the strong spin-orbit coupling facilitates highly efficient intersystem crossing (ISC) from the initially populated singlet MLCT state (¹MLCT) to the corresponding triplet state (³MLCT). unimelb.edu.au Consequently, the fluorescence is often entirely quenched, and the complexes instead display phosphorescence from the ³MLCT state. unimelb.edu.au This emission is characterized by a large Stokes shift, long lifetimes (from nanoseconds to microseconds), and is a key feature of many luminescent metal complexes. unimelb.edu.aunih.gov

The this compound ligand introduces two factors that significantly modulate these emission properties.

Nitro Group : The electron-withdrawing nitro group lowers the energy of the emissive ³MLCT state. According to the "energy gap law," a smaller energy gap between the excited state and the ground state increases the rate of non-radiative decay. Therefore, complexes with nitro-substituted ligands often exhibit weaker emission and shorter lifetimes at room temperature compared to their unsubstituted counterparts.

Bromo Group : The bromine atom introduces a heavy-atom effect, which can further enhance the rate of intersystem crossing. While this populates the triplet state, it can also increase the rate of non-radiative decay from the triplet state back to the ground state, potentially contributing to luminescence quenching.

In some platinum(II) complexes with related pyrazinyl-bipyridyl ligands, emission from a ³MLCT excited state is observed in solution with lifetimes in the tens of nanoseconds, while emission from an intraligand ³π-π* state is seen in frozen glasses with much longer microsecond lifetimes. researchgate.net

Table 2: Representative Emission Properties of Analogous Bipyridine Complexes This table presents typical data for analogous bipyridine complexes to illustrate the expected properties. Actual values for this compound complexes may vary.

Complex TypeEmission Maxima, λem (nm)Lifetime (τ)Quantum Yield (Φ)Emitting StateReference Context
[Ru(bpy)3]2+~610-620~0.6-1.1 µs~0.05-0.1³MLCT acs.org
[Pt(bipy-ligand)Cl]+ analogue~543~20 ns (solution)Low³MLCT researchgate.net
[Pt(bipy-ligand)Cl]+ analogueHighly structured~11 µs (frozen glass)N/A³π-π* researchgate.net

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. nih.gov The MLCT excited state of a bipyridine complex, often depicted as [M⁺¹-(L⁻)]*, possesses a significantly larger dipole moment than the ground state due to the light-induced charge separation.

As a result, metal complexes featuring MLCT transitions typically exhibit positive solvatochromism: an increase in solvent polarity leads to a greater stabilization of the polar excited state, which lowers its energy and causes a red-shift in the emission wavelength. acs.org Studies on related cobalt(III) bipyridine complexes have shown intriguing solvatochromic behavior that is dependent on the solvent's hydrogen bond donating ability, an effect arising from hydrogen bonding between the solvent and atoms on the ligand. rsc.org This principle would apply to complexes of this compound, where the emission from the polar ³MLCT state is expected to shift to lower energies (red-shift) in more polar solvents like acetonitrile (B52724) or water compared to less polar solvents like dichloromethane (B109758) or toluene.

Excited State Dynamics and Energy Transfer Processes

The fate of a molecule after absorbing light is governed by complex excited-state dynamics, including electron transfer and the interplay between different types of excited states.

The strongly electron-accepting nature of the this compound ligand makes its metal complexes potential candidates for photoinduced electron transfer (PET) reactions. In its ³MLCT excited state, the complex has both an oxidized metal center and a reduced ligand. This excited complex can act as a powerful oxidizing agent. If an external electron donor molecule is present, the excited complex can accept an electron, leading to a charge-separated state.

Studies on the quenching of excited states of various ruthenium(II) bipyridine complexes by electron acceptors or donors have demonstrated that the rates of these electron-transfer reactions can be understood using conventional theories. rsc.org In systems involving platinum(II) bipyridine complexes linked to electron donor and acceptor moieties, efficient photo-induced electron transfer can generate long-lived charge-separated states, with lifetimes up to several hundred nanoseconds. rsc.org

In transition metal complexes of this compound, the photophysics are dominated by the competition between ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) excited states.

Ligand-Centered (LC) States : These are excited states where the electronic transition is largely confined to the ligand itself (e.g., π → π*). These states are similar to those of the free ligand and are typically higher in energy than the MLCT states in Ru(II) and Ir(III) complexes.

Metal-to-Ligand Charge Transfer (MLCT) States : These states arise from the promotion of an electron from a d-orbital of the metal to a π* orbital of the bipyridine ligand. wikipedia.orgnih.gov

The key to the photophysics of complexes with this compound is the energetic position of the MLCT state relative to other states. The electron-withdrawing nitro group dramatically lowers the energy of the ligand's π* orbitals. mdpi.com This, in turn, lowers the energy of the MLCT excited state. In many d⁶ metal complexes (like Ru(II) or Ir(III)), this stabilization is sufficient to make the ³MLCT state the lowest-lying triplet excited state. nih.gov

Excitation into higher-energy LC states or upper MLCT states is typically followed by rapid internal conversion and intersystem crossing, populating the lowest-energy ³MLCT state on an ultrafast timescale. nih.gov From this ³MLCT state, the complex can then relax to the ground state via phosphorescence or non-radiative decay. The interplay with non-emissive, metal-centered (MC) d-d excited states is also crucial; if an MC state is thermally accessible from the ³MLCT state, it provides a rapid non-radiative decay pathway that quenches luminescence, a common problem in first-row transition metal complexes. mdpi.comnih.gov

Photosensitization Capabilities of Bipyridine Complexes

Bipyridine complexes, particularly those of transition metals like ruthenium, iridium, and nickel, are renowned for their photosensitization capabilities. nih.govnih.gov These capabilities are fundamentally linked to their electronic structure, which typically features strong metal-to-ligand charge-transfer (MLCT) absorption bands in the visible region of the electromagnetic spectrum. nih.gov Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital, creating a long-lived excited state. acs.org This excited state can then participate in energy or electron transfer processes with other molecules, initiating photochemical reactions.

The excited-state reactivity is a critical factor in determining the photosensitization pathway. nih.gov For instance, the nature of the excited state, whether it is a metal-to-ligand charge transfer (MLCT) state or a ligand-field (LF) state, can dictate the subsequent chemical transformations. acs.org MLCT states are often associated with photoredox reactions, while LF states can lead to photosubstitution or bond cleavage. acs.org The specific ligands attached to the metal center play a crucial role in tuning the energy levels of these excited states and, consequently, the photosensitizing properties of the complex. nih.gov

The photosensitization process in bipyridine complexes is also influenced by the surrounding solvent molecules. Ultrafast metal-solvent interactions have been observed in manganese carbonyl compounds, indicating that the solvent can play an active role in the excited-state dynamics. acs.org Furthermore, the catalytic performance of bipyridine-based systems can be dependent on the excitation wavelength, with higher energy photons sometimes required to initiate certain photochemical reactions. dtu.dk

Recent research has also explored the use of first-row transition metal complexes, such as those of cobalt and nickel, as photosensitizers. nih.govnih.gov For example, a cobalt(III) complex with a substituted bipyridine ligand has been shown to have a highly oxidizing ligand-field excited state, making it a potent photoredox agent. nih.gov Similarly, nickel-bipyridine complexes are effective photoredox catalysts for bond-forming reactions, with their catalytic activity stemming from light-induced, excited-state bond homolysis. nih.gov

While specific data for complexes of this compound are not available, the presence of the electron-withdrawing nitro group and the heavy bromine atom would be expected to modulate the energy of the MLCT and LF states, potentially leading to unique photosensitization properties.

Representative Photophysical Data for a Bipyridine Complex

The following table provides an example of photophysical data for a related bipyridine compound, as specific data for this compound is not available. The data presented is for a luminescent bipyridine compound and its methoxy-substituted analogue. researchgate.netnih.gov

CompoundAbsorption λmax (nm)Emission λmax (nm)Triplet Energy (T1) (eV)
2′,6′-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridineNot Specified3252.65
2′,6′-dimethoxy-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridineNot Specified3662.64

Electrochemical Properties and Redox Chemistry

Cyclic Voltammetry Studies of Ligands and Metal Complexes

Cyclic voltammetry is a powerful technique to probe the redox processes of a molecule. For 6-Bromo-4-nitro-2,2'-bipyridine, a cyclic voltammogram would be expected to exhibit distinct features corresponding to the reduction of the nitro group and the bipyridine system. The first reduction process observed would likely be a one-electron transfer to the nitro group, forming a nitro radical anion. uchile.cl This process is a characteristic feature of many nitroaromatic compounds. uchile.cl Subsequent reduction steps might involve the bipyridine rings or further reduction of the nitro group.

When this compound acts as a ligand in a metal complex, the cyclic voltammogram becomes more intricate. It would display redox processes associated with the metal center in addition to those of the ligand. For instance, in cobalt (II) polypyridine complexes, multiple electron transfer processes corresponding to Co(II)/Co(III), Co(II)/Co(I), and ligand-based reductions are observed. mdpi.com The precise potentials of these redox events would be influenced by the nature of the metal, its coordination environment, and the electronic effects of the bromo and nitro substituents on the bipyridine ligand. The dissociation of a ligand following a reduction event, as seen in some nickel-bipyridine complexes, can also introduce additional chemical steps that are observable by cyclic voltammetry. mdpi.com

Redox Potentials and Ligand Electrochemical Parameters

The redox potentials of this compound and its metal complexes are significantly influenced by the electronic properties of the substituents. The nitro group, being strongly electron-withdrawing, is expected to make the reduction of the bipyridine ring system more facile (i.e., occur at less negative potentials) compared to unsubstituted 2,2'-bipyridine (B1663995). Conversely, the oxidation of any metal center coordinated to this ligand would be more difficult (occur at more positive potentials).

To illustrate the expected trends, a hypothetical data table is presented below, comparing the anticipated redox potentials of a generic metal complex with unsubstituted bipyridine and with this compound.

Complex M(II)/M(III) Redox Potential (V vs. Fc/Fc+) Ligand-based Reduction Potential (V vs. Fc/Fc+)
[M(bpy)₃]²⁺XY
[M(6-Br-4-NO₂-bpy)₃]²⁺> X> Y (less negative)

This table is illustrative and intended to show expected trends based on the electronic effects of the substituents. Actual values would require experimental determination.

Electron Transfer Mechanisms within Coordination Compounds

The electron transfer mechanisms in coordination compounds of this compound are likely to be complex, involving both the metal center and the ligand. Upon electrochemical reduction, the initial electron transfer is anticipated to be localized on the ligand, specifically on the nitro group, to form a nitro radical anion. uchile.cl This is a common pathway for nitro-substituted ligands. uchile.cl Further reduction could lead to the formation of a dianion or involve the bipyridine rings.

Generation of Reactive Species via Electrochemical Methods

Electrochemical methods can be employed to generate reactive species from this compound and its complexes. The one-electron reduction of the nitro group leads to the formation of a nitro radical anion (NO₂⁻•). uchile.cl The stability and reactivity of this radical species are of considerable interest. In some cases, these nitro radical anions can undergo further reactions, such as dimerization or reaction with the solvent or other species in the solution. uchile.cl

In the context of metal complexes, the electrochemical reduction can lead to the formation of highly reactive low-valent metal species. For example, electrochemically generated Ni(0) complexes with bipyridine ligands have been shown to be potent catalysts for the reduction of organic halides. researchgate.net Similarly, reduced complexes of this compound could potentially exhibit catalytic activity, for instance, in the electrochemical reduction of CO₂. The catalytic efficiency of such processes is often related to the redox potential of the metal complex. mdpi.com The generation of these reactive species opens up possibilities for applications in catalysis and synthetic chemistry.

Applications in Functional Materials and Catalysis Research

Catalytic Applications

As a ligand, 6-bromo-4-nitro-2,2'-bipyridine binds to metal centers, modifying their reactivity and enabling catalytic cycles. The specific electronic and steric profile of this ligand is crucial for optimizing catalyst performance, including activity, stability, and selectivity.

Transition-metal catalysts, particularly those involving nickel and palladium, are fundamental for forming carbon-carbon (C-C) bonds, a cornerstone of organic synthesis. Bipyridine ligands are essential in these systems, and their substituents play a critical role.

The bromine atom at the 6-position introduces significant steric bulk near the metal coordination site. Research on nickel-catalyzed cross-electrophile coupling (XEC) reactions has shown that such substituents can have a profound impact on the catalyst's properties and performance. nih.gov For instance, bulky groups at the 6- and 6,6'-positions on bipyridine ligands used in nickel catalysis have been shown to stabilize key catalytic intermediates, such as Ni(I) species. nih.gov However, this steric hindrance can also impede the coordination of the ligand to the metal center in its Ni(0) state, which is a critical step in many catalytic cycles. nih.gov This can lead to lower turnover frequencies compared to catalysts with less hindered ligands. nih.gov

Simultaneously, the nitro group at the 4-position is strongly electron-withdrawing. This drastically lowers the electron density on the pyridine (B92270) rings and, consequently, on the coordinated metal center. Studies on other bipyridine-metal complexes, such as Rhenium-based systems for CO₂ reduction, have demonstrated that the electronic nature of substituents at the 4,4'-positions heavily influences catalytic activity. acs.org While moderate electron-donating groups can enhance activity, strong electron-withdrawing groups, like nitro or cyano groups, can sometimes destabilize the catalyst. acs.org Therefore, in a C-C bond formation context, the 4-nitro group in this compound would make the resulting metal complex more electrophilic, potentially influencing its oxidative addition and reductive elimination steps.

Photoredox catalysis utilizes light to drive chemical reactions by generating highly reactive excited states of a photocatalyst. Bipyridine complexes of metals like copper (Cu) and nickel (Ni) are prominent in this field. acs.orgacs.org The ligand's structure is paramount as it tunes the photophysical and electrochemical properties of the complex.

A study on copper-based photoredox catalysts highlighted the design of a 4,6-disubstituted 2,2'-bipyridine (B1663995) ligand. acs.org The substituents were chosen to enhance catalyst performance: a bulky group at the 6-position can hinder structural relaxation in the excited state, leading to a longer lifetime, which is beneficial for bimolecular reactions. acs.org The 6-bromo group on the target compound could serve this purpose. The electronic nature of the 4-substituent directly impacts the redox potentials of the catalyst. An electron-withdrawing group like the 4-nitro group makes the ligand harder to reduce, which in turn increases the reduction potential of the excited state, making it a stronger photoreductant. acs.org

In nickel-based photoredox systems, the bipyridine ligand is crucial in mechanisms that cycle between Ni(0), Ni(I), Ni(II), and even Ni(III) states. acs.orgnih.gov The stability and reactivity of each state are modulated by the ligand. The strong electron-withdrawing nature of the 4-nitro group would significantly raise the reduction potential of the complex, affecting its ability to engage in single-electron transfer (SET) with substrates. nih.gov

The oxidative cleavage of carbon-carbon double bonds (alkenes) is a powerful transformation that produces valuable carbonyl compounds. nih.gov Research has demonstrated that transition-metal complexes featuring bipyridine ligands can catalyze such reactions. For example, a manganese catalyst paired with 4,4′-di-tert-butyl-2,2′-bipyridine was shown to effectively cleave C=C bonds using molecular oxygen (O₂) as the oxidant under light irradiation. nih.gov This system showed excellent functional group tolerance, leaving sensitive groups like nitro and boronic esters intact. nih.gov

Ruthenium complexes are also employed for the oxidative cleavage of alkenes and alkynes, often using sodium periodate (B1199274) (NaIO₄) as the terminal oxidant in environmentally compatible solvents. researchgate.net While many bidentate ligands like the standard 2,2'-bipyridine can inhibit certain palladium-catalyzed aerobic oxidation reactions, specific derivatives can promote catalysis. nih.govnih.gov The effectiveness of a ligand is often tied to its ability to adopt flexible coordination modes (hemilability), which can be influenced by steric factors like a 6-substituent. nih.gov In the context of this compound, its strong electron-withdrawing nature would render the metal center more electron-deficient, a property that can be crucial for activating substrates in oxidation catalysis.

The performance of a catalyst based on a bipyridine ligand is a direct consequence of the ligand's structure. The substituents at each position contribute unique steric and electronic effects that define the catalyst's activity, stability, and selectivity.

Steric Effects (6-Bromo Group): A detailed study on nickel catalysts with substituents at the 6- and 6,6'-positions of the bipyridine ligand revealed significant steric impacts. nih.gov While a single methyl group at the 6-position led to one of the most active catalysts for cross-electrophile coupling, adding a second bulky group at the 6'-position resulted in lower turnover frequencies. nih.gov This was attributed to several factors, including the destabilization of key catalytic intermediates and slower radical capture rates by the more hindered complex. nih.gov The 6-bromo group is sterically demanding and would be expected to similarly influence the geometry and reactivity of the catalytic pocket.

Electronic Effects (4-Nitro Group): The electronic properties of substituents at the 4- and 4'-positions have been systematically studied in Rhenium-based electrocatalysts. acs.org This study showed a clear relationship between the electron-donating or -withdrawing nature of the substituent and the catalyst's activity and stability. acs.org Strongly electron-withdrawing groups like -CN (and by extension, -NO₂) were found to destabilize the catalyst under certain conditions. acs.org The 4-nitro group makes this compound a very electron-poor ligand, which will significantly increase the oxidative power of the corresponding metal complex but may also affect its long-term stability in the catalytic cycle.

Table 2: General Structure-Activity Effects of Bipyridine Substituents in Catalysis
PositionSubstituent TypeGeneral Effect on Catalytic SystemRationaleReference(s)
6- and 6'- Bulky/Steric (e.g., -Br, -Me, -Ph)Can stabilize certain intermediate oxidation states (e.g., Ni(I)). May hinder ligand coordination and slow reaction rates.Modifies the steric environment around the metal center, affecting substrate access and the stability of different geometries. nih.gov
4- and 4'- Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃)Increases the redox potential of the metal complex, making it more oxidizing. Can destabilize the catalyst in some systems.Reduces electron density at the metal center, altering its reactivity in oxidative addition and electron transfer steps. acs.org
4- and 4'- Electron-Donating (e.g., -CH₃, -tBu)Decreases the redox potential of the metal complex. Can increase activity in certain catalytic cycles.Increases electron density at the metal center, which can promote steps like reductive elimination. acs.org

Materials Science Applications

The same features that make this compound a compelling ligand for catalysis also make it an excellent building block for advanced functional materials.

Substituted 2,2'-bipyridines are crucial monomers for synthesizing polymers with tailored electronic and photophysical properties. nih.gov The this compound molecule is particularly well-suited for this purpose for two key reasons:

Reactive Handle for Polymerization: The bromine atom at the 6-position serves as a reactive site for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings). This allows the bipyridine unit to be incorporated into a long polymer chain, linking it with other aromatic or functional monomers.

Tuning of Electronic Properties: The bipyridine unit itself can coordinate with metals, and the presence of the strongly electron-withdrawing nitro group allows for fine-tuning of the electronic properties of the resulting polymer or material. This can be used to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is critical in designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic devices.

Furthermore, bipyridine ligands have been used to functionalize nanomaterials. For example, attaching bipyridine-metal complexes to carbon nanotubes has been shown to create highly effective and selective heterogeneous catalysts. nih.gov The specific structure of this compound makes it a candidate for creating such advanced hybrid materials, where the bipyridine unit acts as the anchor and the functional heart of the material.

Integration into Supramolecular Architectures

Brominated bipyridines are recognized as valuable precursors for creating intricate supramolecular structures. The bromo-substituent provides a reactive site for cross-coupling reactions, enabling the construction of larger, functional molecular assemblies. For instance, the synthesis of 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine has been reported as a key step in producing solubilized building blocks for macromolecular and supramolecular applications. nih.gov This approach allows for the systematic design of ligands that can self-assemble or be directed to form complex architectures with specific topologies and functions. While this highlights the potential utility of brominated bipyridines, specific studies detailing the integration of this compound into such architectures are not prominent in the literature. The presence of both bromo and nitro groups could offer dual handles for post-synthetic modification, a strategy yet to be extensively explored for this specific compound.

Development of Luminescent Sensors and Probes

The development of luminescent sensors, particularly for the detection of nitroaromatic compounds, often employs metal complexes with bipyridine-based ligands. The principle frequently relies on the quenching of luminescence upon interaction with the analyte. While numerous studies focus on lanthanide complexes with various substituted bipyridine ligands for this purpose, direct application of this compound as the primary ligand in such sensors is not documented in available research. The inherent nitro group on the ligand itself could potentially influence its sensing capabilities, a hypothesis that awaits experimental validation.

Components in Organic Light-Emitting Diodes (OLEDs)

Application in Dye-Sensitized Solar Cells

In the field of dye-sensitized solar cells (DSSCs), ruthenium(II) complexes containing bipyridine ligands with anchoring groups are the most successful photosensitizers. uobasrah.edu.iq The performance of these solar cells is highly dependent on the electronic properties of the ligands. The introduction of electron-withdrawing groups can modulate the energy levels of the dye, affecting electron injection and regeneration processes. While extensive research has been conducted on various substituted bipyridine ligands to optimize DSSC efficiency, bohrium.comresearchgate.net there is no specific data available on the performance of DSSCs that utilize dyes derived from this compound. The combined electronic effects of the bromo and nitro substituents could theoretically be harnessed to fine-tune the dye's properties, but this remains an underexplored area of research.

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of 6-Bromo-4-nitro-2,2'-bipyridine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic ground state of molecules. For compounds similar to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and analyze frontier molecular orbitals (FMOs). nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's electronic properties and reactivity. researchgate.netresearchgate.net In nitro-substituted bipyridines, the LUMO is typically localized on the nitro-pyridyl moiety, indicating its role as an electron-accepting region. researchgate.net The presence of both an electron-withdrawing nitro group and a bromine atom significantly influences the energy and distribution of these orbitals.

The energy gap between the HOMO and LUMO is a key parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. researchgate.net For example, DFT calculations on a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), determined a HOMO-LUMO gap of 4.343 eV. researchgate.netresearchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). semanticscholar.org This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption bands observed experimentally. nih.gov For ruthenium complexes containing a substituted bipyridine ligand, TD-DFT has been successfully used to assign the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). researchgate.net For this compound, TD-DFT would be instrumental in interpreting its UV-Vis spectrum, identifying transitions likely involving the π systems of the bipyridine rings and the nitro group.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties from DFT Calculations on a Related Compound

ParameterValue (eV)Significance
EHOMO-6.235Energy of the Highest Occupied Molecular Orbital
ELUMO-1.892Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.343Indicates chemical reactivity and stability

Note: Data is for the related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine and serves as an example of typical DFT outputs. researchgate.netresearchgate.net

DFT calculations are also pivotal in predicting molecular reactivity. By analyzing the FMOs and electrostatic potential maps, researchers can identify the most likely sites for electrophilic and nucleophilic attack. The nitro group, being strongly electron-withdrawing, significantly affects the electron distribution across the bipyridine rings, creating electron-deficient centers susceptible to nucleophilic attack.

Furthermore, computational methods can be used to model reaction mechanisms and determine the activation energies for various potential pathways. researchgate.net For instance, DFT studies have been used to investigate the mechanism of nitroarene reduction catalyzed by bipyridine derivatives, revealing the importance of radical intermediates and specific transition states. researchgate.net Such studies on this compound could elucidate its behavior in synthetic reactions, for example, in nucleophilic aromatic substitution at the position of the bromine atom, and predict the feasibility of different reaction outcomes.

Molecular Modeling and Simulation

Molecular modeling and simulations provide insights into the dynamic behavior and intermolecular interactions of this compound.

The 2,2'-bipyridine (B1663995) core is not necessarily planar. The two pyridine (B92270) rings can rotate around the central C-C bond, and the molecule can adopt different conformations, primarily trans-planar and cis-planar forms. researchgate.net The presence of substituents, like the bromine atom and the nitro group at positions 6 and 4 respectively, introduces steric hindrance that influences the preferred dihedral angle between the rings. Molecular mechanics and molecular dynamics simulations can be used to explore the potential energy surface of the molecule, identify stable conformers, and understand its dynamic behavior in different environments. researchgate.net These simulations are crucial for understanding how the molecule's shape affects its ability to pack in a crystal or bind to a receptor.

Non-covalent interactions are critical in determining the supramolecular assembly and crystal packing of molecules. nih.gov For this compound, two key interactions are of particular interest:

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Br covalent bond. rsc.orgmdpi.com This positive region can interact favorably with a Lewis base or any electron-rich site, such as the oxygen atoms of the nitro group on a neighboring molecule. nih.govrsc.org Computational studies, including Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis, are used to identify and characterize these interactions. nih.govresearchgate.net

Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors like O-H or N-H, weak C-H···O hydrogen bonds can form between the aromatic C-H groups and the oxygen atoms of the nitro group. researchgate.net Computational simulations can confirm the existence and quantify the strength of these interactions, which play a significant role in stabilizing the crystal structure. nih.govresearchgate.net

Table 2: Common Non-Covalent Interactions Investigated Computationally

Interaction TypeDonorAcceptorComputational Evidence
Halogen BondC-Br (σ-hole)O (Nitro Group)QTAIM, Electrostatic Potential Maps
Hydrogen BondAromatic C-HO (Nitro Group)RDG Analysis, Geometric Criteria
π-π StackingBipyridine RingBipyridine RingHirshfeld Surface Analysis

Correlating Theoretical Predictions with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. semanticscholar.org For this compound, this involves comparing calculated properties with those measured empirically.

Structural Correlation: The optimized molecular geometry obtained from DFT calculations can be compared with the crystal structure determined by X-ray diffraction. A good agreement between theoretical and experimental bond lengths and angles validates the computational model. nih.gov

Spectroscopic Correlation: The electronic absorption spectrum predicted by TD-DFT can be compared with the experimental UV-Vis spectrum. The calculated wavelengths (λmax) of maximum absorption and their corresponding electronic transitions can be matched to the observed absorption bands. semanticscholar.orgresearchgate.net Similarly, calculated vibrational frequencies (after applying a scaling factor) can be correlated with experimental IR and Raman spectra to provide a complete assignment of vibrational modes. researchgate.net

This correlation between theory and experiment provides a robust and comprehensive understanding of the molecule's structure and properties, where computational results help to interpret and explain experimental observations. maynoothuniversity.ienih.gov

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for 6-Bromo-4-nitro-2,2'-bipyridine Derivatives

The synthesis of functionalized bipyridines has traditionally relied on classical cross-coupling reactions, which sometimes involve harsh conditions or toxic reagents. mdpi.com The future of synthesizing derivatives of this compound lies in the development of more efficient, atom-economical, and environmentally benign methodologies.

A primary area of focus is the expanded use of C–H bond activation . This strategy allows for the direct functionalization of pyridine (B92270) rings, bypassing the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov Research could explore transition-metal-catalyzed C–H activation to introduce a variety of substituents onto the bipyridine core, leveraging the directing capabilities of the existing nitrogen atoms. Such methods promise fewer synthetic steps and reduced waste compared to traditional approaches. beilstein-journals.org

Another promising direction is the refinement of cyclocondensation reactions . Flexible routes starting from relatively simple precursors like 1,3-diketones can be adapted to create unsymmetrically functionalized bipyridines. researchgate.net These methods allow for the systematic variation of substituents, enabling the creation of a library of derivatives based on the this compound scaffold for further study. researchgate.net

Furthermore, developing transition-metal-free synthetic pathways is a key goal for sustainability. mdpi.com Mechanisms involving the generation of reactive pyridyl radicals are being explored, offering an alternative to palladium- or copper-catalyzed reactions. mdpi.com The table below summarizes emerging sustainable strategies applicable to the synthesis of functionalized bipyridines.

Synthetic StrategyDescriptionPotential Advantages
C–H Bond Activation Direct functionalization of the pyridine C–H bonds, often catalyzed by transition metals like Iridium or Rhodium. beilstein-journals.orgnih.govHigh atom economy, reduced number of synthetic steps, access to novel derivatives.
Flow Chemistry Performing reactions in continuous flow reactors instead of batch processes.Improved safety, scalability, precise control over reaction parameters, and potential for higher yields.
Cyclocondensation Routes Building the bipyridine core from acyclic precursors, allowing for modular and flexible introduction of functional groups. researchgate.netHigh versatility, access to unsymmetrical derivatives, use of simple starting materials.
Transition-Metal-Free Coupling Utilizing reagents that promote coupling through radical or other non-metallic pathways to form the C-C bond between pyridine rings. mdpi.comAvoidance of toxic and expensive heavy metal catalysts, simplified purification.

Exploration of New Catalytic Transformations Utilizing these Functionalized Ligands

The electronic properties of ligands are crucial in modulating the behavior of metal catalysts. The this compound ligand is particularly noteworthy due to its strong π-accepting character, a result of the electron-withdrawing nitro group. This property can stabilize low-valent metal centers and influence the kinetics and mechanism of catalytic cycles. acs.orgresearchgate.net

Future research will likely focus on employing this ligand in a variety of catalytic systems. In nickel-catalyzed cross-coupling reactions , for example, the electronic nature of the bipyridine ligand profoundly impacts the reactivity of the proposed Ni(I) and Ni(0) intermediates. chemrxiv.orgchemrxiv.org A systematic study using this compound could elucidate its effect on challenging transformations, such as the activation of strong C-Cl bonds. nih.gov

In the field of electrocatalysis , this ligand is a prime candidate for complexes aimed at small molecule activation, such as the reduction of carbon dioxide (CO₂). Studies on Rhenium-bipyridine complexes have shown that electron-withdrawing substituents can significantly impact catalytic activity and overpotential. acs.org The 4-nitro substituent is expected to have a pronounced effect, potentially leading to new catalysts with enhanced efficiency or different mechanistic pathways. acs.org

Additionally, the ligand can be incorporated into heterogeneous catalysts . By immobilizing complexes of this compound onto solid supports like organosilica nanotubes, highly active and robust catalysts for reactions like C-H oxidation or borylation could be developed. nih.gov The bromine atom also serves as a convenient handle for covalent attachment to such supports.

Catalytic ApplicationRole of this compound LigandPotential Outcome
Nickel/Palladium Cross-Coupling The electron-deficient nature stabilizes low-valent metal centers (e.g., Ni(I), Ni(0)) and modifies their redox potentials. chemrxiv.orgnih.govEnhanced reactivity for difficult substrates, novel selectivity, mechanistic insights. nih.gov
CO₂ Reduction The strong π-accepting character influences the binding and activation of CO₂ at the metal center. acs.orgLower overpotentials, higher turnover frequencies, and improved catalyst stability.
C–H Functionalization Modulates the reactivity of Iridium or Rhodium centers used for C-H oxidation or borylation. nih.govAccess to highly active and recyclable heterogeneous catalysts.
Photoredox Catalysis The ligand can tune the photophysical and electrochemical properties of metal complexes (e.g., with Ru, Ir).Development of catalysts that can be activated by visible light for a variety of organic transformations. rsc.org

Design of Advanced Functional Materials with Tunable Properties for Optoelectronics and Sensing

The unique electronic and structural features of this compound make it an exceptional building block for advanced functional materials. The interplay between the metal-coordinating bipyridine unit, the electron-accepting nitro group, and the reactive bromine site allows for the rational design of materials with tailored properties for optoelectronics and sensing.

The nitro group has a profound impact on the electronic structure of the molecule, particularly on the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This makes complexes derived from this ligand highly suitable for applications requiring strong electron acceptors. In dye-sensitized solar cells (DSCs) , ruthenium complexes bearing functionalized bipyridine ligands are central components. epfl.ch The this compound ligand could be used to fine-tune the electronic properties of new Ru(II) dyes to optimize charge transfer dynamics and device efficiency.

Similarly, in the field of Organic Light-Emitting Diodes (OLEDs) and other photoelectronic devices, metal complexes containing bipyridine-type ligands are widely explored. academie-sciences.fr Platinum(II) complexes with nitro-substituted bipyridines, for example, exhibit interesting charge-transfer transitions that are sensitive to the substitution pattern. researchgate.net The this compound ligand could be used to create new phosphorescent emitters or electron-transport materials.

The bromine atom provides a site for polymerization or for grafting the molecule onto surfaces, enabling the creation of 2D self-assembled monolayers or coordination polymers . nih.gov This allows for the construction of organized molecular architectures on electrodes or other substrates, a key strategy in developing chemical sensors where binding events at the bipyridine site can be transduced into a measurable optical or electronic signal.

Material ApplicationKey Feature of this compoundDesired Property
Dye-Sensitized Solar Cells (DSCs) Strong electron-accepting character tunes the LUMO level of metal-complex dyes. researchgate.netepfl.chOptimized light absorption and efficient electron injection into the semiconductor.
Organic Electronics (OLEDs, OPVs) Forms stable complexes with tunable photophysical and electronic properties. academie-sciences.frEfficient light emission (phosphorescence), improved charge transport, and enhanced device stability.
Chemical Sensors Bipyridine unit provides a specific binding site for metal ions or other analytes.High selectivity and sensitivity, with binding events causing a change in fluorescence or electrochemical signal.
Coordination Polymers/MOFs Acts as a rigid, functionalized linker to connect metal nodes into extended networks.Materials with tunable porosity, catalytic activity, or luminescence for storage and sensing.

In-depth Mechanistic Studies of Complex Chemical Processes Involving the Compound

A deep understanding of reaction mechanisms is essential for the rational design of better catalysts and materials. The this compound ligand offers a unique platform for mechanistic investigations due to its distinct electronic and steric profile. Future research should focus on detailed kinetic and computational studies to unravel the complex processes in which its metal complexes participate.

One area of investigation is the mechanism of cross-coupling reactions . Studies on nickel-bipyridine systems have revealed complex catalytic cycles involving various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). chemrxiv.orgrsc.org The strong electron-withdrawing nitro group on the this compound ligand is expected to significantly influence the relative energies of these intermediates and the rates of key steps like oxidative addition and reductive elimination. nih.gov Time-resolved spectroscopy and DFT calculations could be used to map the reaction energy surface and identify rate-determining steps and deactivation pathways. chemrxiv.orgnih.gov

Another key area is the study of ligand substitution kinetics . The rate at which substrates and products associate and dissociate from a metal center is fundamental to catalytic turnover. Mechanistic studies on platinum(II) polypyridyl complexes have shown how the π-acceptor property of the ligand framework influences the reactivity of the metal center. rsc.org Similar studies with complexes of this compound would quantify the impact of the 4-nitro group on substitution rates, providing valuable data for catalyst design.

Finally, spectroelectrochemical studies are crucial for understanding the electronic structure of the ligand and its complexes in different redox states. researchgate.net Combining cyclic voltammetry with in-situ UV-Vis-NIR and EPR spectroscopy allows for the characterization of radical anions and other reduced species, providing direct insight into the location of electron density in the frontier molecular orbitals, which is critical for applications in electrocatalysis and optoelectronics. researchgate.net

Integration into Multicomponent Systems for Synergistic Effects

The principles of supramolecular chemistry, where molecules self-assemble into larger, ordered structures, offer a powerful paradigm for creating complex functional systems. nih.gov this compound is an ideal building block for such multicomponent systems , where the final properties are greater than the sum of the parts.

The directional coordination of the bipyridine unit to metal ions can be used to drive the self-assembly of discrete, well-defined architectures like 2D polygons and 3D cages. nih.govnih.gov In a mixture of different building blocks, the specific geometric and electronic information encoded within the this compound ligand can direct its selective incorporation into a specific desired structure. nih.gov This allows for the construction of intricate, multicomponent assemblies where each component performs a specific function.

The bromine atom provides a crucial handle for covalent integration, allowing the ligand to be incorporated into larger molecular frameworks like macrocycles or polymers . mdpi.com This creates pre-organized structures that can act as hosts for guest molecules, with the nitro-bipyridine unit providing a specific recognition or sensing function.

By combining this compound with other functional molecules (e.g., photosensitizers, redox-active units, biomolecules) within a single supramolecular system, synergistic effects can be achieved. rsc.org For example, one could design a system where a light-harvesting component transfers energy to a catalytic center based on a this compound complex, enabling photocatalysis. Such integrated systems mimic the efficiency and complexity of biological machinery and represent a major frontier in materials science. rsc.org

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